molecular formula C28H30N2O B10829802 Cumyl-BC-HPMEGACLONE

Cumyl-BC-HPMEGACLONE

Cat. No.: B10829802
M. Wt: 410.5 g/mol
InChI Key: VFBNNQOHBYEVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CUMYL-NB-MeGACLONE involves several steps, including the preparation of the gamma-carboline core and the subsequent attachment of the cumyl and NB groups. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CUMYL-NB-MeGACLONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CUMYL-NB-MeGACLONE may lead to the formation of hydroxylated metabolites, while reduction may yield dehydrogenated products .

Scientific Research Applications

CUMYL-NB-MeGACLONE has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS). In biology and medicine, it is used to study the pharmacological effects of synthetic cannabinoids on the human cannabinoid receptor 1 (hCB1). Additionally, it has applications in forensic toxicology for the detection and identification of synthetic cannabinoids in biological samples .

Mechanism of Action

CUMYL-NB-MeGACLONE exerts its effects by binding to the human cannabinoid receptor 1 (hCB1) with high affinity. This binding leads to the activation of the receptor, resulting in various pharmacological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades. The high binding affinity and efficacy of CUMYL-NB-MeGACLONE at hCB1 make it a potent synthetic cannabinoid receptor agonist .

Comparison with Similar Compounds

CUMYL-NB-MeGACLONE is structurally similar to other synthetic cannabinoids such as CUMYL-CH-MEGACLONE, CUMYL-PEGACLONE, and 5F-CUMYL-PEGACLONE. These compounds share a gamma-carboline core structure but differ in the substituents attached to the core. For example, CUMYL-CH-MEGACLONE has a cyclohexylmethyl group, while CUMYL-PEGACLONE has a pentyl chain. The unique structural features of CUMYL-NB-MeGACLONE contribute to its distinct pharmacological profile and make it a valuable compound for research .

Properties

Molecular Formula

C28H30N2O

Molecular Weight

410.5 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one

InChI

InChI=1S/C28H30N2O/c1-28(2,22-8-4-3-5-9-22)30-15-14-25-26(27(30)31)23-10-6-7-11-24(23)29(25)18-21-17-19-12-13-20(21)16-19/h3-11,14-15,19-21H,12-13,16-18H2,1-2H3

InChI Key

VFBNNQOHBYEVLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CC6CCC5C6

Origin of Product

United States

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